molecular formula C10H17ClO2 B8544253 Ethyl 2-chloro-2-cyclohexylacetate

Ethyl 2-chloro-2-cyclohexylacetate

Cat. No. B8544253
M. Wt: 204.69 g/mol
InChI Key: NKHRQDUDGCDFHG-UHFFFAOYSA-N
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Patent
US08735426B2

Procedure details

100 mL of 1M BH3-THF complex (100 mmol) were added to 170 mL of dry THF under a blanket of nitrogen at room temperature. 12.3 mL of cis-1,5-cyclooctadiene (100 mmol) were added dropwise to this mixture within a period of 5 minutes, and the temperature rose to 45° C. The reaction mixture was heated under reflux over a period of 1.5 h, again cooled to 45° C., and 10.1 mL of cyclohexene (100 mmol) were added and stirring was continued for a further 2 h at 45° C. After the reaction mixture had been cooled in an ice bath, 12.2 mL of ethyldichloroacetate (100 mmol) in 50 mL of tert-butanol were added, stirring was continued for a further 15 minutes and 1M potassium tert-butylate (100 mmol, 100 mL) was added dropwise within a further 15 minutes. The reaction mixture was then stirred over a period of 15 minutes, 33 mL of 3M sodium acetate solution (100 mmol) were added and 22.5 mL of 30% strength aq. H2O2 solution (750 mmol) were added dropwise. The mixture was stirred at room temperature over a period of 30 minutes, then salted out with NaCl, the organic phase dried over MgSO4 and the solvent removed under reduced pressure. Following washing of the residual solid matter with tert-butylmethyl ether, cyclohexane/tert-butylmethyl ether (9:1), tert-butylmethyl ether, and EA, there were obtained 7.6 g (37.4%) of product.
Quantity
12.3 mL
Type
reactant
Reaction Step One
Quantity
10.1 mL
Type
reactant
Reaction Step Two
Quantity
12.2 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
33 mL
Type
reactant
Reaction Step Five
Name
Quantity
750 mmol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
170 mL
Type
solvent
Reaction Step Eight
Yield
37.4%

Identifiers

REACTION_CXSMILES
C1=CCCC=CCC1.[CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH:10]=1.[CH2:15]([O:17][C:18](=[O:22])[CH:19](Cl)[Cl:20])[CH3:16].CC([O-])(C)C.[K+].C([O-])(=O)C.[Na+].OO.[Na+].[Cl-]>C(O)(C)(C)C.C1COCC1>[Cl:20][CH:19]([CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1)[C:18]([O:17][CH2:15][CH3:16])=[O:22] |f:3.4,5.6,8.9|

Inputs

Step One
Name
Quantity
12.3 mL
Type
reactant
Smiles
C/1=C/CCC=CCC1
Step Two
Name
Quantity
10.1 mL
Type
reactant
Smiles
C1=CCCCC1
Step Three
Name
Quantity
12.2 mL
Type
reactant
Smiles
C(C)OC(C(Cl)Cl)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Five
Name
Quantity
33 mL
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Six
Name
Quantity
750 mmol
Type
reactant
Smiles
OO
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Step Eight
Name
Quantity
170 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 45° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux over a period of 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture had been cooled in an ice bath
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for a further 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred over a period of 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature over a period of 30 minutes
Duration
30 min
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
WASH
Type
WASH
Details
Following washing of the residual solid matter with tert-butylmethyl ether, cyclohexane/tert-butylmethyl ether (9:1), tert-butylmethyl ether, and EA

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC(C(=O)OCC)C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: PERCENTYIELD 37.4%
YIELD: CALCULATEDPERCENTYIELD 37.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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